1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole
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Overview
Description
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole can be achieved through several methods. One common approach involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% . Another method involves the use of 3-phenoxybenzaldehyde and 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in anhydrous ethanol containing acetic acid, which is refluxed for one hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
Methedrone: A synthetic cathinone with a similar methoxyphenyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxyphenyl group and similar structural features.
Uniqueness
1-(4-Methoxyphenyl)-5-methyl-3-oxo-4-phenyl-1H-3lambda~5~-imidazole is unique due to its specific imidazole ring structure and the presence of both methoxyphenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63235-59-6 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-3-oxido-4-phenylimidazol-3-ium |
InChI |
InChI=1S/C17H16N2O2/c1-13-17(14-6-4-3-5-7-14)19(20)12-18(13)15-8-10-16(21-2)11-9-15/h3-12H,1-2H3 |
InChI Key |
VMHDIKGJZRLAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CN1C2=CC=C(C=C2)OC)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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